molecular formula C23H27NO2 B5213098 N-[2-(1-naphthyloxy)ethyl]-1-adamantanecarboxamide

N-[2-(1-naphthyloxy)ethyl]-1-adamantanecarboxamide

Cat. No. B5213098
M. Wt: 349.5 g/mol
InChI Key: XWLXYIRSTUBTTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1-naphthyloxy)ethyl]-1-adamantanecarboxamide, also known as A-366, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. A-366 belongs to the class of adamantane derivatives, which have been studied extensively for their pharmacological activities.

Mechanism of Action

The mechanism of action of N-[2-(1-naphthyloxy)ethyl]-1-adamantanecarboxamide is not fully understood, but it is believed to act through the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, which can lead to the repression of gene expression. N-[2-(1-naphthyloxy)ethyl]-1-adamantanecarboxamide inhibits the activity of HDACs, leading to the increased acetylation of histones and the activation of gene expression.
Biochemical and Physiological Effects
N-[2-(1-naphthyloxy)ethyl]-1-adamantanecarboxamide has been shown to have various biochemical and physiological effects. It increases the acetylation of histones, leading to the activation of gene expression. N-[2-(1-naphthyloxy)ethyl]-1-adamantanecarboxamide also reduces the production of pro-inflammatory cytokines, leading to anti-inflammatory effects. Additionally, N-[2-(1-naphthyloxy)ethyl]-1-adamantanecarboxamide reduces oxidative stress and inflammation in the brain, leading to neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(1-naphthyloxy)ethyl]-1-adamantanecarboxamide in lab experiments is its specificity for HDAC inhibition. N-[2-(1-naphthyloxy)ethyl]-1-adamantanecarboxamide has been shown to be more selective for HDAC inhibition than other HDAC inhibitors, which can lead to fewer off-target effects. Additionally, N-[2-(1-naphthyloxy)ethyl]-1-adamantanecarboxamide has been shown to have low toxicity in vitro and in vivo. However, one limitation of using N-[2-(1-naphthyloxy)ethyl]-1-adamantanecarboxamide in lab experiments is its limited solubility in water, which can make it difficult to use in certain experimental conditions.

Future Directions

There are several future directions for the study of N-[2-(1-naphthyloxy)ethyl]-1-adamantanecarboxamide. One direction is to further investigate its potential as an anti-cancer agent. N-[2-(1-naphthyloxy)ethyl]-1-adamantanecarboxamide has shown promising results in inhibiting the proliferation of cancer cells, and further studies could explore its efficacy in animal models and clinical trials. Another direction is to investigate its potential as a treatment for neurodegenerative diseases. N-[2-(1-naphthyloxy)ethyl]-1-adamantanecarboxamide has shown neuroprotective effects in animal models, and further studies could explore its potential as a therapeutic agent for diseases such as Alzheimer's and Parkinson's. Additionally, further studies could investigate the potential of N-[2-(1-naphthyloxy)ethyl]-1-adamantanecarboxamide in other areas such as epigenetics and gene regulation.

Synthesis Methods

The synthesis of N-[2-(1-naphthyloxy)ethyl]-1-adamantanecarboxamide involves the reaction of 1-adamantanecarboxylic acid with 1,2-diaminoethane and 1-naphthol. The resulting product is purified through recrystallization to obtain a white solid. The purity of N-[2-(1-naphthyloxy)ethyl]-1-adamantanecarboxamide can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

N-[2-(1-naphthyloxy)ethyl]-1-adamantanecarboxamide has shown promising results in various scientific research applications. It has been studied for its potential as an anti-cancer agent, as it inhibits the proliferation of cancer cells and induces apoptosis. N-[2-(1-naphthyloxy)ethyl]-1-adamantanecarboxamide has also been investigated for its anti-inflammatory properties, as it reduces the production of pro-inflammatory cytokines. Additionally, N-[2-(1-naphthyloxy)ethyl]-1-adamantanecarboxamide has been shown to have neuroprotective effects, as it reduces oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-(2-naphthalen-1-yloxyethyl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO2/c25-22(23-13-16-10-17(14-23)12-18(11-16)15-23)24-8-9-26-21-7-3-5-19-4-1-2-6-20(19)21/h1-7,16-18H,8-15H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLXYIRSTUBTTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCCOC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-naphthalen-1-yloxyethyl)adamantane-1-carboxamide

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